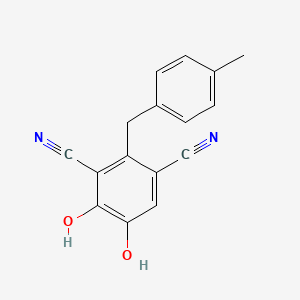
Neluxicapone
Beschreibung
Neluxicapone is a catechol-O-methyltransferase (COMT) inhibitor, a class of therapeutics primarily used as adjuncts to levodopa/carbidopa therapy in Parkinson’s disease. COMT inhibitors prolong the plasma half-life of levodopa by blocking its peripheral metabolism, thereby enhancing central nervous system delivery and reducing motor fluctuations . This compound, identified by its International Nonproprietary Name (INN) stem "-capone," belongs to a structurally and functionally related group of nitrocatechol derivatives.
Eigenschaften
CAS-Nummer |
1498323-18-4 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.284 |
IUPAC-Name |
4,5-dihydroxy-2-[(4-methylphenyl)methyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-10-2-4-11(5-3-10)6-13-12(8-17)7-15(19)16(20)14(13)9-18/h2-5,7,19-20H,6H2,1H3 |
InChI-Schlüssel |
GILLLKMLIBNDKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(C(=C(C=C2C#N)O)O)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Neluxicapone; Neluxicapona; Neluxicaponum |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarities and Differences
Neluxicapone shares a nitrocatechol core structure with other COMT inhibitors, such as entacapone , opicapone , and tolcapone , which is critical for binding to the enzyme’s active site. However, subtle structural variations influence pharmacokinetic and safety profiles:
- This compound : Features a pyridine ring substitution, which may enhance metabolic stability.
- Entacapone: Contains a cyanovinyl group, contributing to shorter half-life (~2–3 hours).
- Opicapone: Incorporates a bulky difluorophenoxy group, extending half-life to ~100 hours.
- Tolcapone : Includes a methyl group on the nitrocatechol ring, linked to rare hepatotoxicity risks .
Pharmacokinetic Profiles
Key differences in pharmacokinetic parameters are summarized below:
| Compound | Half-Life (h) | Bioavailability (%) | Protein Binding (%) | Key Metabolic Pathway |
|---|---|---|---|---|
| This compound | 10–15* | ~60* | >95 | Glucuronidation |
| Entacapone | 2–3 | 35–45 | >98 | Glucuronidation |
| Opicapone | 100–120 | ~40 | >99.9 | Glucuronidation, hydrolysis |
| Tolcapone | 2–3 | 65 | >99 | CYP2A6-mediated oxidation |
*Preclinical data; human trials pending .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


